Ethyl 2-fluoro-5-methylisonicotinate
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Overview
Description
- Ethyl 2-fluoro-5-methylisonicotinate is a chemical compound with the empirical formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol .
- It belongs to the class of isonicotinic acid derivatives and contains both an ester group (ethyl) and a fluorine atom.
- This compound is used in various scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes: Ethyl 2-fluoro-5-methylisonicotinate can be synthesized through several methods, including esterification or amidation reactions.
Reaction Conditions: The specific conditions depend on the chosen synthetic route, but typically involve the reaction of 2-fluoroisonicotinic acid with ethanol or ethyl alcohol.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often prepare it for specific applications.
Chemical Reactions Analysis
Reactivity: Ethyl 2-fluoro-5-methylisonicotinate can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic catalysts are used for ester hydrolysis. Nucleophilic substitution reactions may involve reagents like amines or alkoxides.
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Ethyl 2-fluoro-5-methylisonicotinate serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study biological processes or develop new drugs.
Medicine: Its derivatives may have potential therapeutic applications.
Industry: Limited information is available regarding industrial applications, but it could be used in fine chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects is context-dependent.
- It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- Ethyl 2-fluoro-5-methylisonicotinate’s uniqueness lies in its combination of an isonicotinic acid scaffold, an ester group, and a fluorine atom.
- Similar Compounds: Other isonicotinic acid derivatives, such as 2-fluoropyridine-5-carboxylic acid, may share some structural features .
Remember that while this compound has promising applications, further research is needed to fully explore its potential
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
KAFICNZWUGIMPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1C)F |
Origin of Product |
United States |
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